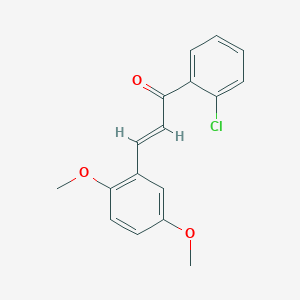

(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a bis-aromatic system connected via an α,β-unsaturated ketone moiety. Its structure includes:

- A 2-chlorophenyl group at the ketone-bearing aromatic ring.

- A 2,5-dimethoxyphenyl group at the α-position of the enone system. This compound (CAS: 200711-95-1) belongs to the chalcone family, known for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-13-8-10-17(21-2)12(11-13)7-9-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMVXNPDSWYRQF-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The target compound forms via acid- or base-catalyzed condensation between 2-chlorobenzaldehyde and 2,5-dimethoxyacetophenone. The reaction proceeds through enolate formation, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield the α,β-unsaturated ketone.

Key reagents :

Standard Protocol

A mixture of 2-chlorobenzaldehyde (5 mmol) and 2,5-dimethoxyacetophenone (5 mmol) in 25 mL ethanol is stirred with 10 mmol NaOH at 25°C for 4–6 hours. The crude product precipitates upon acidification with HCl (pH ≈ 3–4), followed by recrystallization from ethanol (yield: 68–72%).

Critical parameters :

Solvent-Free Modification

Grinding 2-chlorobenzaldehyde (1 eq.) and 2,5-dimethoxyacetophenone (1 eq.) with NaOH pellets (1 eq.) in a mortar for 10–15 minutes achieves 89% conversion. This method reduces reaction time to 30 minutes and eliminates solvent waste.

Acid-Catalyzed Approaches

SOCl₂/EtOH System

Thionyl chloride (0.05 mL) in ethanol generates HCl in situ, enabling condensation at room temperature. After 2 hours, the product is isolated by water precipitation (yield: 81%, mp: 178–180°C).

Advantages :

Comparative Analysis of Methods

| Parameter | Base-Catalyzed (EtOH) | Solvent-Free | SOCl₂/EtOH |

|---|---|---|---|

| Yield | 72% | 89% | 81% |

| Time | 4–6 hours | 0.5 hours | 2 hours |

| E/Z Selectivity | 90:10 | 95:5 | 98:2 |

| Scalability | Moderate | High | Low |

Purification and Characterization

Recrystallization

Crude chalcone is purified via ethanol recrystallization (mp: 175–177°C). Impurities from unreacted aldehydes are removed by washing with cold hexane.

Spectroscopic Validation

Industrial-Scale Considerations

Solvent Selection

Ethanol-water (4:1 v/v) mixtures improve yield by 12% compared to pure ethanol.

Challenges and Mitigation

Isomerization Control

Byproduct Formation

Emerging Techniques

Scientific Research Applications

Anticancer Activity

Chalcones are widely recognized for their anticancer properties. Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may exhibit similar effects. Studies have shown that chalcones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Mechanisms

A study conducted on structurally related chalcones demonstrated their ability to inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The specific pathways involved include the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Properties

Chalcones are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies have shown that certain chalcones can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), markers of inflammation. This suggests that (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one could be explored further for its anti-inflammatory applications.

Antimicrobial Activity

The antimicrobial properties of chalcones have been well documented. Preliminary studies suggest that (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one could exhibit activity against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

Research involving related compounds has shown promising results against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Comparison with Related Compounds

To highlight the unique properties of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, a comparison with other similar chalcones is presented below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity |

| (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; different methoxy placement | Antimicrobial properties |

| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at meta position; different methoxy placement | Potential anti-inflammatory effects |

This table illustrates how variations in substituents can influence the biological activity of chalcones.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Structural Analogues

Chalcones with similar skeletons but varying substituents exhibit distinct physicochemical and biological profiles. Key structural analogues include:

Key Structural Observations :

- Halogen vs.

- Methoxy Positioning : The 2,5-dimethoxyphenyl group (vs. 3,4- or 2,4-dimethoxy in other compounds) influences electronic effects and steric interactions, modulating binding to biological targets .

Antimicrobial Activity

- For example: (2E)-1-(Biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C9) showed strong antibacterial activity against E. coli and S. aureus . Chalcones with 4-methoxyphenyl groups (e.g., C5 in ) demonstrated higher DPPH radical scavenging (antioxidant) activity than those with halogens.

Anticancer Potential

- (E)-1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one (compound 29) induced apoptosis in leukemia cells via caspase-3 activation . The target compound’s 2,5-dimethoxyphenyl group may similarly enhance pro-apoptotic effects.

- Methoxy-rich derivatives (e.g., 3,4,5-trimethoxyphenyl) show cell cycle arrest in cancer models, suggesting that additional methoxy groups could amplify efficacy .

Antimalarial Activity

- Chalcones with 4-aminophenyl substituents (e.g., compound 32 in ) exhibited 50% inhibition of PfFd-PfFNR, a key antimalarial target. The absence of an amino group in the target compound may reduce this activity.

Physicochemical and Pharmacokinetic Properties

- NMR Characterization: Similar compounds (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one) show diagnostic 1H-NMR signals at δ 7.8–8.1 ppm for the enone system, aiding structural confirmation .

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, exhibits a diverse range of biological activities. Chalcones are characterized by their α,β-unsaturated ketone structure and are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is C17H15ClO3, with a molecular weight of approximately 302.75 g/mol. The compound features a prop-2-en-1-one group connected to a 2-chlorophenyl group and a 2,5-dimethoxyphenyl group. Its unique structural attributes contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClO3 |

| Molecular Weight | 302.75 g/mol |

| CAS Number | 38169-48-1 |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Cycle Arrest : Studies on similar chalcone derivatives have shown that they can induce cell cycle arrest at different phases. For example, chalcone derivatives have been reported to arrest the cell cycle in the G1 and G2/M phases by downregulating cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : Chalcones can enhance pro-apoptotic factors while reducing anti-apoptotic proteins. This mechanism has been observed in various studies where chalcones activated caspases leading to cell death .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. The antibacterial efficacy of flavonoids and chalcones has been documented, showing that they can inhibit the growth of various bacterial strains . While specific data on (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is limited, its structural similarity to other active chalcones suggests potential antimicrobial effects.

Anti-inflammatory Effects

Chalcones have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes. This activity may be mediated through various signaling pathways, including NF-kB and MAPK pathways . The specific anti-inflammatory effects of (2E)-1-(2-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one remain to be fully elucidated but warrant further investigation.

Case Studies

Several studies have highlighted the biological potential of chalcone derivatives:

- Study on Cell Cycle Effects : Research demonstrated that certain chalcone derivatives induced G1 phase arrest in human oral carcinoma cells by decreasing cyclin D1 and CDK4 expression .

- Apoptosis in Cancer Cells : A study found that synthetic chalcones could activate caspase pathways in K562 leukemia cells, indicating their potential as therapeutic agents against leukemia .

- Antibacterial Activity : A review highlighted various flavonoids' antibacterial properties, suggesting that similar compounds can effectively inhibit bacterial growth .

Q & A

Q. Q1. What synthetic strategies are commonly employed for preparing (2E)-configured chalcone derivatives like this compound?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between an acetophenone derivative (e.g., 2-chloroacetophenone) and a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH/ethanol). Reaction parameters like temperature (40–60°C), solvent polarity, and catalyst choice influence stereoselectivity and yield. Post-reaction purification often involves recrystallization or column chromatography .

Q. Q2. How can the structural identity and purity of this compound be confirmed experimentally?

Methodological Answer: Key techniques include:

- NMR spectroscopy : Confirm E-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated protons).

- X-ray crystallography : Resolve bond lengths (e.g., C=O ~1.21 Å, C=C ~1.33 Å) and dihedral angles between aromatic rings .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF).

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. Q3. How do substituent positions (e.g., 2-Cl vs. 4-Cl on the phenyl ring) affect the compound’s biological activity?

Methodological Answer: Comparative studies of analogs (e.g., 2-chloro vs. 4-chloro derivatives) reveal that substituent position alters electronic properties (Hammett σ values) and steric effects, impacting interactions with targets like enzymes or receptors. For example:

- 2-Chloro substituents may enhance binding to hydrophobic pockets in proteins due to reduced steric hindrance.

- 2,5-Dimethoxy groups increase electron density, potentially improving antioxidant activity.

Structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are recommended .

Q. Q4. What computational methods are used to predict the compound’s reactivity in chemical transformations?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G* basis set): Predict reaction pathways (e.g., oxidation/reduction potentials, regioselectivity in electrophilic substitution).

- HOMO-LUMO analysis : Identify nucleophilic/electrophilic sites (e.g., α,β-unsaturated carbonyl as a Michael acceptor).

- Molecular dynamics simulations : Model solvation effects and conformational stability in biological environments .

Q. Q5. How can experimental limitations in stability studies (e.g., degradation under ambient conditions) be addressed?

Methodological Answer:

- Controlled storage : Use inert atmospheres (N₂/Ar) and low temperatures (−20°C) to minimize oxidation.

- Real-time stability monitoring : Employ HPLC or UV-Vis spectroscopy at regular intervals.

- Accelerated degradation studies : Expose samples to elevated temperatures (40–60°C) and humidity to predict shelf-life .

Data Contradiction & Reproducibility

Q. Q6. How should researchers reconcile conflicting biological activity data reported for similar chalcone derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).

- Sample purity : Validate via orthogonal techniques (e.g., NMR + HPLC).

- Structural analogs : Compare only derivatives with identical substitution patterns (e.g., 2-Cl vs. 3-Cl).

Meta-analyses of published data and collaborative validation (e.g., inter-laboratory studies) improve reliability .

Q. Q7. What strategies mitigate crystallographic data variability in polymorph screening?

Methodological Answer:

- Solvent screening : Test crystallization in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents.

- Temperature gradients : Slow cooling (0.1°C/min) promotes single-crystal formation.

- Synchrotron radiation : Enhances resolution for low-quality crystals.

Cross-validate with PXRD to confirm phase purity .

Methodological Best Practices

Q. Q8. What in silico tools are recommended for optimizing this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- LogP calculations : Optimize lipophilicity (target ~2–5) for cell membrane permeability.

- Metabolite prediction : Software like Meteor (Lhasa Ltd.) identifies potential degradation pathways .

Q. Q9. How can researchers design robust dose-response studies for anticancer activity?

Methodological Answer:

- IC50 determination : Use 3D cell cultures (e.g., spheroids) for improved physiological relevance.

- Combination indices : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay method.

- Apoptosis assays : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Emerging Research Directions

Q. Q10. What advanced spectroscopic techniques can elucidate this compound’s interaction with DNA or proteins?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.